D-myo-Inositol-1-phosphate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-myo-Inositol-1-phosphate (Ins(1)P1) is a member of the inositol phosphate (InsP) molecular family of second messengers that play a critical role in the transmission of cellular signals. The most studied InsP, Ins(1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate. Binding of Ins(1,4,5)P3 to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium. Ins(1)P1 can be formed by PLC hydrolysis of phosphatidylinositol or by dephosphorylation of polyphosphate inositols such as Ins(1,3)P2 by inositol polyphosphate 3-phosphatase.
Scientific Research Applications
Inhibition of Iron-Gall-Ink Corrosion
D-myo-Inositol-1-phosphate (sodium salt) derivatives, specifically myo-inositol 1,2,3-tris(dihydrogen phosphate) and myo-inositol 1,2,3,5-tetrakis(dihydrogen phosphate), are used to prevent iron-gall-ink decay in cellulose items. Their effectiveness is comparable to phytic acid dodecasodium salt (Šala, Kolar, Strlič, & Kočevar, 2006).
Sodium Uptake in Plants
In salt-stressed ice plants, sodium accumulates in vacuoles, and polyols such as myo-inositol and D-ononitol accumulate in the cytosol. The NaCl-inducible ice plant myo-inositol 1-phosphate synthase is repressed in roots, leading to increased sodium uptake from root to shoot without stimulating growth (Nelson, Koukoumanos, & Bohnert, 1999).
Synthesis for Parasite Glycoconjugates
Enantio-pure 1D- and 1L-myo-inositol derivatives have been synthesized, including sodium 1D-6-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-myo-inositol, for the preparation of glycosyl-phosphatidylinositol membrane anchors, a significant component in parasite biology (Cottaz, Brimacombe, & Ferguson, 1993).
Metal Ion Binding
D-myo-Inositol phosphates, including derivatives of D-myo-Inositol-1-phosphate, demonstrate pronounced binding capacity with metal ions like Cu2+, Zn2+, and Cd2+ in certain pH ranges. This interaction influences mineral bioavailability in foods (Persson, Türk, Nyman, & Sandberg, 1998).
Salt Tolerance in Plants
Studies on L-myo-inositol 1-phosphate synthase, a key enzyme in myo-inositol synthesis, have shown its involvement in plant salinity tolerance. Alterations in the distribution of myo-inositol are hypothesized to support root growth and sodium uptake in plants (Nelson, Rammesmayer, & Bohnert, 1998).
Influence on Seed Development
In transgenic soybean, silencing the myo-inositol-1-phosphate (GmMIPS1) gene inhibited seed development and reduced phytate content, highlighting the correlation between this gene and seed development (Nunes, Vianna, Cúneo, Amaya-Farfan, Capdeville, Rech, & Aragão, 2006).
Properties
Molecular Formula |
C6H12O9P · Na |
---|---|
Molecular Weight |
282.1 |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);/q;+1/p-1/t1-,2-,3+,4-,5-,6?;/m1./s1 |
InChI Key |
CHOHZLSIGPJILL-WNPDFOIRSA-M |
SMILES |
O[C@@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](O)[C@@H]1OP([O-])(O)=O.[Na+] |
Synonyms |
Ins(1)P1 (sodium salt); 1-IP1 (sodium salt) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.